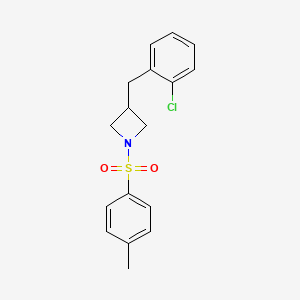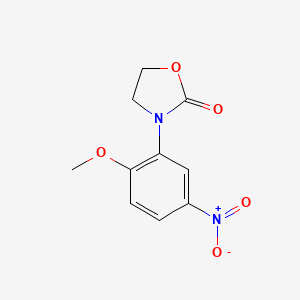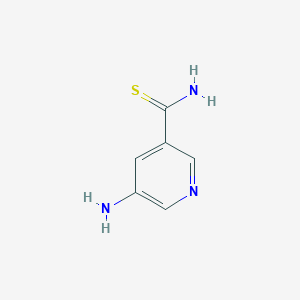
2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride
描述
2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclohexyl ring attached to an aminopyrimidinone core, which is further stabilized as a hydrochloride salt. Its structural complexity allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with a suitable precursor, such as a dihydropyrimidinone derivative, under controlled conditions to form the aminocyclohexyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyrimidinone ring. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and high throughput. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes, benefiting sectors like pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- 1-Aminocyclohexaneacetic acid hydrochloride
Comparison
Compared to similar compounds, 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
2-(1-aminocyclohexyl)-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(5-2-1-3-6-10)9-12-7-4-8(14)13-9;/h4,7H,1-3,5-6,11H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJBEZPDMQDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CC(=O)N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-74-5 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-aminocyclohexyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


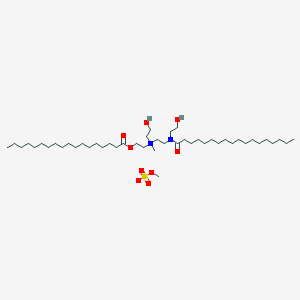
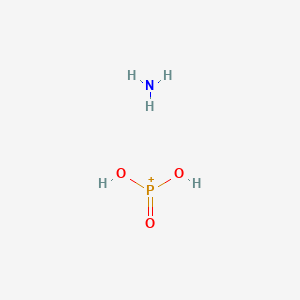
![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)
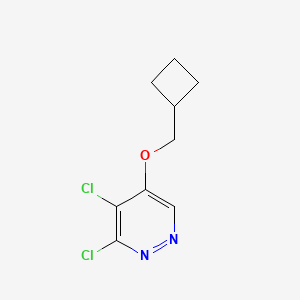
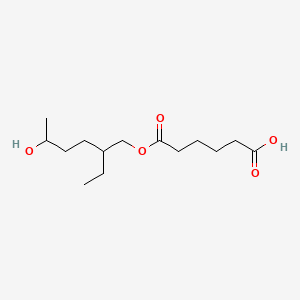

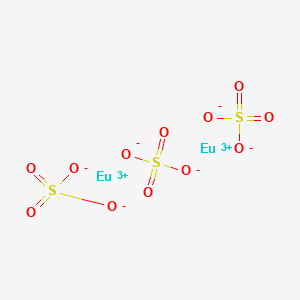
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B3366306.png)
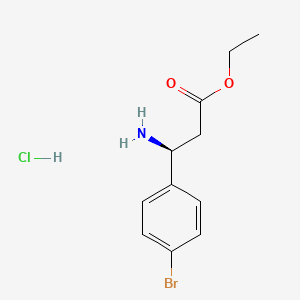

![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B3366315.png)
